molecular formula C5H8O B033191 3,4-Dihydro-2H-pyran CAS No. 110-87-2

3,4-Dihydro-2H-pyran

Cat. No. B033191
CAS RN: 110-87-2
M. Wt: 84.12 g/mol
InChI Key: BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Patent
US07329666B2

Procedure details

Following the same procedure as for 2-[2-Phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole, from 8c (1.3 g, 3.8 mmol) in CHCl3 (50 ml), 6N HCl in benzene (5 ml) and 2,3-dihydropyrane (1.7 ml, 19 mmol), 4-chloro-2-[2-phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole (1.0 g, 63%) as a diastereomeric mixture (1:1) was obtained.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2-[2-Phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:29])[N:5]([CH2:6][CH:7]([C:15]2[NH:16][C:17]3[C:22]([CH:23]=2)=[CH:21][CH:20]=[CH:19][N:18]=3)[O:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][O:10]2)[C:4](=[O:24])[C:3]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:2]12.[CH:30]([Cl:33])(Cl)[Cl:31]>Cl.C1C=CC=CC=1>[Cl:31][C:21]1[CH:20]=[CH:19][N:18]=[C:17]2[C:22]=1[CH:23]=[C:15]([CH:7]([OH:8])[CH2:6][N:5]1[C:4](=[O:24])[C:3]3=[CH:25][CH:26]=[CH:27][CH:28]=[C:2]3[C:1]1=[O:29])[NH:16]2.[O:10]1[CH:9]=[CH:14][CH2:13][CH2:12][CH2:11]1.[Cl:33][C:30]1[CH:20]=[CH:19][N:18]=[C:17]2[C:22]=1[CH:23]=[C:15]([CH:7]([O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:6][N:5]1[C:4](=[O:24])[C:3]3=[CH:25][CH:26]=[CH:27][CH:28]=[C:2]3[C:1]1=[O:29])[NH:16]2

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
2-[2-Phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1CC(OC1OCCCC1)C=1NC3=NC=CC=C3C1)=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=C(NC2=NC=C1)C(CN1C(C=2C(C1=O)=CC=CC2)=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.8 mmol
AMOUNT: MASS 1.3 g
Name
Type
product
Smiles
O1CCCC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19 mmol
AMOUNT: VOLUME 1.7 mL
Name
Type
product
Smiles
ClC1=C2C=C(NC2=NC=C1)C(CN1C(C=2C(C1=O)=CC=CC2)=O)OC2OCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.